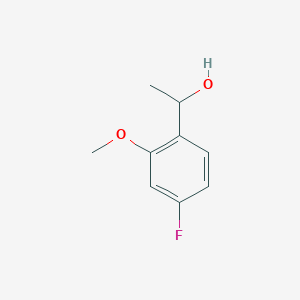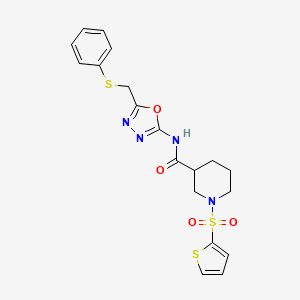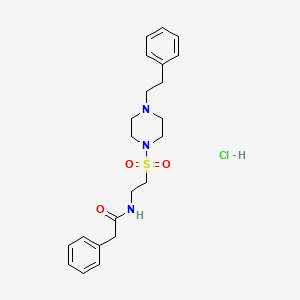
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide hydrochloride, commonly referred to as PEP005, is a synthetic compound that has been studied for its potential use in cancer treatment. PEP005 is a member of the ingenol family of compounds, which are derived from the sap of the Euphorbia peplus plant.
Scientific Research Applications
Sulfonamide Derivatives in Drug Development
Glutaminase Inhibitors for Cancer Therapy : A study explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), targeting cancer cell metabolism. Some analogs retained BPTES's potency while offering better solubility, suggesting their utility in developing therapeutic agents against cancers such as lymphoma (Shukla et al., 2012).
Antibacterial Heterocyclic Compounds : Research into novel heterocyclic compounds containing a sulfonamido moiety has demonstrated significant antibacterial activity. This work underlines the potential of sulfonamide derivatives in addressing antibiotic resistance and developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Phenethylpiperazine Derivatives in Pharmacology
Cholinesterase Inhibitory Activities : A study described the chemoenzymatic synthesis of levetiracetam analogs, including phenylacetamide derivatives, evaluating their potential as cholinesterase inhibitors. These compounds are of interest for treating diseases like Alzheimer's, demonstrating the utility of such derivatives in neurodegenerative disorder research (Milagre et al., 2022).
Antimicrobial Agents : Research into N-substituted acetamide derivatives featuring piperazine cores has shown moderate antibacterial activity, particularly against Gram-negative bacteria. Such studies highlight the relevance of these derivatives in developing new antimicrobial strategies (Iqbal et al., 2017).
properties
IUPAC Name |
2-phenyl-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S.ClH/c26-22(19-21-9-5-2-6-10-21)23-12-18-29(27,28)25-16-14-24(15-17-25)13-11-20-7-3-1-4-8-20;/h1-10H,11-19H2,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLIFXOESABFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

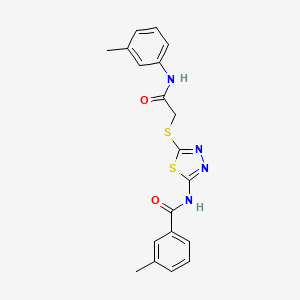
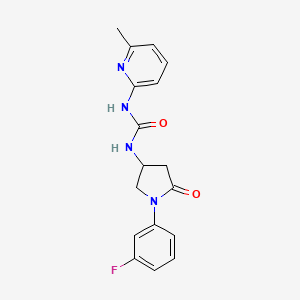
![2-[[1-(4-Bromophenyl)cyclopropyl]methyl-methylamino]-N-(cyanomethyl)acetamide](/img/structure/B2800740.png)
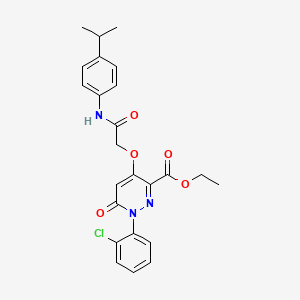
![2,4-Dihydrospiro[1,5-benzodioxepine-3,1'-cyclopropane]-6-boronic acid](/img/structure/B2800743.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2800744.png)
![7-acetyl-2-((3-bromobenzyl)thio)-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2800745.png)
![1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one](/img/structure/B2800747.png)
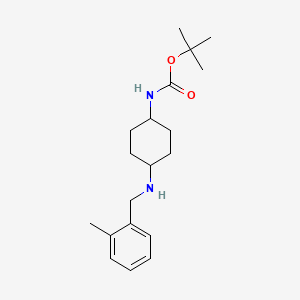
![tert-Butyl (1R*,4R*)-4-[(pyridin-3-ylmethyl)amino]cyclohexylcarbamate](/img/structure/B2800749.png)
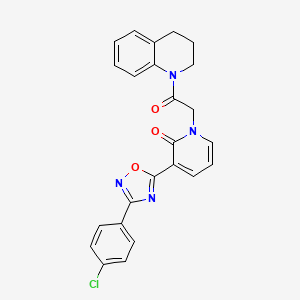
![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N-cyclohexyl-N-methylbenzenesulfonamide](/img/structure/B2800751.png)
